

# A Technical Guide to the Structure and Properties of Saralasin Acetate Hydrate

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Compound of Interest		
Compound Name:	Saralasin acetate hydrate	
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This document provides a comprehensive technical overview of **Saralasin acetate hydrate**, a synthetic octapeptide analog of angiotensin II. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, physicochemical properties, synthesis, and mechanism of action.

## **Chemical Structure and Identity**

Saralasin is a potent competitive antagonist of the angiotensin II receptor, with some partial agonist activity.[1][2] Its structure is derived from angiotensin II with three key amino acid substitutions that enhance its receptor affinity and resistance to degradation.[2]

- Position 1: Sarcosine (Sar) replaces the natural L-Aspartic Acid (Asp). This modification protects the peptide from degradation by aminopeptidases.[2][3]
- Position 5: Valine (Val) replaces Isoleucine (Ile).[2]
- Position 8: Alanine (Ala) replaces Phenylalanine (Phe), which is crucial for its antagonist activity.[2][3]

The acetate hydrate form indicates that it is a salt with acetic acid and is associated with water molecules.[3]

IUPAC Name: acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-2-[(2S)-2-[[(2S)-2-[(2S



methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate[4]

Amino Acid Sequence: {Sar}-Arg-Val-Tyr-Val-His-Pro-Ala[1]

Synonyms: Saralasin acetate, Sarenin, [Sar1, Ala8] Angiotensin II, 1-Sarcosine-8-Alanine Angiotensin II.[1][4][5][6]

# Physicochemical and Pharmacological Data

The quantitative properties of **Saralasin acetate hydrate** are summarized below. These data are essential for its application in experimental and clinical research.



Property	Value	Reference(s)
Molecular Formula	C42H65N13O10 (Free Base) C44H71N13O13 (Acetate Hydrate) C42H65N13O10 · xC2H4O2 · yH2O (General Form)	[4][5]
Molecular Weight	912.05 g/mol (Free Base) 990.1 g/mol (Acetate Hydrate)	[1][4][6]
CAS Number	34273-10-4 (Free Base) 39698-78-7 (Acetate Hydrate)	[1][4]
Appearance	White to off-white solid; fluffy white powder	[1][7]
Melting Point	256 °C (Acetate form)	[7]
Solubility	Soluble in water, 5% aqueous dextrose, 90-95% aqueous alcohol, and DMSO (100 mg/mL)	[7][8]
Receptor Binding Affinity (Ki)	0.32 nM for 74% of AT1 binding sites; 2.7 nM for the remaining sites	[1]
Biochemical Half-life	3.2 minutes	[9]

## **Experimental Protocols**

The following sections detail the standard methodologies for the synthesis, purification, and biological characterization of Saralasin.

Saralasin is efficiently synthesized using the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[3]

#### Materials:

• Fmoc-Ala-Wang resin

## Foundational & Exploratory





- Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH
- Sarcosine (e.g., Boc-Sar-OH)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Reagents: 20% Piperidine in DMF, HBTU/HOBt, DIPEA
- Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water
- Cold diethyl ether

#### Procedure:

- Resin Swelling: The Fmoc-Ala-Wang resin is swollen in DMF within a reaction vessel.[3]
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine by treatment with 20% piperidine in DMF.[3]
- Amino Acid Coupling: The subsequent Fmoc-protected amino acid (Fmoc-Pro-OH) is activated with a coupling agent (e.g., HBTU/HOBt) and an activator base (DIPEA). This activated amino acid is then added to the resin to form the peptide bond.[3]
- Washing: The resin is washed with DMF and DCM to remove unreacted reagents.[3]
- Iterative Cycling: Steps 2-4 are repeated for each amino acid in the sequence: His(Trt), Val, Tyr(tBu), Val, Arg(Pbf), and finally Sarcosine.[3]
- Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin, and sidechain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/Water).[3]
- Precipitation: The crude peptide is precipitated by adding the cleavage mixture to cold diethyl ether.[3]

#### Purification:



- Technique: The crude peptide is purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
- Stationary Phase: A C18 column is typically employed.[3]
- Mobile Phase: A gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent, is used for elution.
- Final Step: The purified fractions are lyophilized to yield Saralasin acetate as a white, fluffy powder.[3]

#### Characterization:

- Mass Spectrometry: Used to confirm the correct molecular weight of the synthesized peptide.
- NMR Spectroscopy: Employed to verify the peptide's primary structure and the integrity of its amino acid components.[3]

This protocol assesses the biological activity of Saralasin on cell growth.

Cell Types: 3T3 and SV3T3 cells.[10] Procedure:

- Cells are cultured under standard conditions.
- Saralasin acetate hydrate is added to the cell cultures at a concentration of 1 nM.[10]
- The cells are incubated for 48 to 72 hours.[10]
- Cell proliferation is measured using a standard method (e.g., MTT assay or cell counting).
- Expected Result: Saralasin inhibits the growth of 3T3 and SV3T3 cells.[10]

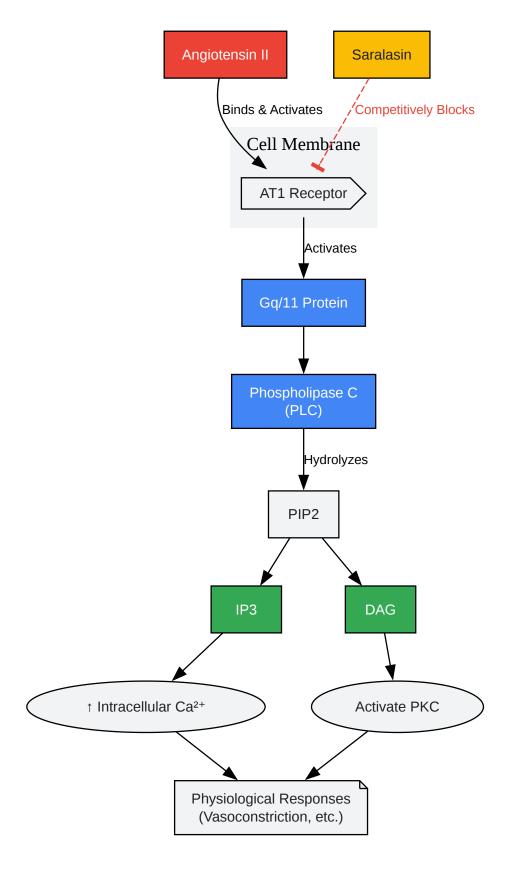
## **Signaling Pathways and Workflows**

Visual diagrams are provided below to illustrate the mechanism of action and synthesis workflow for Saralasin.









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